molecular formula C11H10N2O2 B2831151 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 82668-47-1

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2831151
CAS No.: 82668-47-1
M. Wt: 202.213
InChI Key: BCRUWDVVJMOSED-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-3-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Mechanism of Action

Target of Action

It’s known that pyrazoline derivatives, which include 2-(1-phenyl-1h-pyrazol-3-yl)acetic acid, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .

Mode of Action

Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of pharmacological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad pharmacological activities of pyrazoline derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile.

Result of Action

Pyrazoline derivatives, including this compound, have been associated with a wide range of pharmacological activities . The specific effects would depend on the particular target and the biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to a carboxylation reaction to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or aryl groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(1-phenylpyrazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUWDVVJMOSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82668-47-1
Record name 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid
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